1-azido-4-bromo-2-methoxybenzene
Description
Properties
CAS No. |
1522358-11-7 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from 2-Methoxy-4-Bromoaniline
The most reliable route involves diazotization of 2-methoxy-4-bromoaniline followed by azide substitution. In this method, the amine group is converted to a diazonium salt, which is subsequently displaced by an azide nucleophile.
Procedure :
-
Diazotization :
-
2-Methoxy-4-bromoaniline (1.0 mmol) is dissolved in aqueous p-toluenesulfonic acid (p-TsOH, 9 mmol) at 0–5°C.
-
Sodium nitrite (NaNO₂, 9 mmol) is added gradually to form the diazonium tosylate intermediate.
-
Reaction progress is monitored via TLC (benzene:ethanol = 9:1) until the starting amine is consumed.
-
-
Azidation :
Key Advantages :
One-Pot Diazotization-Azidation
A streamlined one-pot variant eliminates isolation of the diazonium salt, enhancing operational safety.
Procedure :
-
2-Methoxy-4-bromoaniline, p-TsOH, and NaNO₂ are stirred in water at 5°C until diazotization completes.
-
NaN₃ is added directly to the reaction mixture, with vigorous stirring to ensure homogeneity.
-
The product is isolated via filtration (solid) or ethyl acetate extraction (oil), achieving yields comparable to the stepwise method.
Critical Parameters :
-
Temperature Control : Maintaining ≤5°C prevents premature decomposition of the diazonium species.
-
NaN₃ Excess : A 1.6:1 NaN₃-to-amine ratio maximizes conversion without generating hazardous hydrazoic acid (HN₃).
Nucleophilic Aromatic Substitution (NAS)
Azide Displacement of Halogenated Precursors
While less common, NAS offers an alternative route using halogenated methoxybenzenes.
Procedure :
-
1-Bromo-4-fluoro-2-methoxybenzene reacts with NaN₃ in dimethyl sulfoxide (DMSO) at 50°C for 5–6 hours.
-
The fluorine atom at the ortho position is displaced by the azide nucleophile, facilitated by the electron-donating methoxy group.
Limitations :
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics for this compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Safety Risk |
|---|---|---|---|---|
| Stepwise Diazotization | 80 | >95 | 2–3 | Moderate |
| One-Pot Diazotization | 75 | 90 | 1.5 | Low |
| NAS in DMSO | 70 | 85 | 6 | High |
Observations :
-
One-pot processing reduces handling of hazardous intermediates, aligning with industrial safety standards.
Mechanistic Insights
Diazonium Salt Reactivity
The diazonium intermediate (Ar–N₂⁺) undergoes nucleophilic attack by azide (N₃⁻) via a bimolecular mechanism. The electron-donating methoxy group at the ortho position stabilizes the transition state through resonance, accelerating substitution.
Chemical Reactions Analysis
Types of Reactions
1-azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Solvents for the reaction.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Organic Synthesis
1-Azido-4-bromo-2-methoxybenzene serves as a valuable building block in organic synthesis. Its unique functional groups allow for the formation of a wide range of derivatives through various chemical reactions.
Reactions and Transformations
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
- Azide Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, which are important in medicinal chemistry.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Various derivatives | Variable |
| [3+2] Cycloaddition | Triazoles | Up to 98% |
| Thermal Decomposition | Reactive intermediates | N/A |
Medicinal Chemistry
The compound has gained attention for its potential biological activities. Derivatives of this compound have been explored for their antimicrobial and anticancer properties.
Research indicates that triazole derivatives synthesized from this compound exhibit significant antibacterial activity against various strains of bacteria. For example, a study found that specific derivatives displayed minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8a | 0.5 | Staphylococcus aureus |
| 8b | 1.0 | Escherichia coli |
| 9h | 0.25 | Pseudomonas aeruginosa |
Material Science
In the field of materials science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its reactivity and ability to form stable products.
Polymer Chemistry
The azido group can be used in click chemistry to create polymer networks with specific functionalities, enhancing the properties of the resulting materials .
Case Studies and Research Findings
Several studies highlight the versatility and utility of this compound:
- Synthesis of Triazoles: A study demonstrated the synthesis of various triazole derivatives using this compound as a precursor, showcasing yields exceeding 95% when optimized conditions were applied.
- Antimicrobial Evaluation: Another research article evaluated the antimicrobial properties of triazole derivatives synthesized from this compound, revealing potent activity against both Gram-positive and Gram-negative bacteria .
- Application in Drug Development: The compound's ability to participate in bioorthogonal reactions makes it a candidate for drug development, particularly in targeting specific biomolecules for therapeutic interventions .
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2-methoxybenzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes . The bromine atom and methoxy group also contribute to the compound’s reactivity and potential interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Azide vs. Halogen Reactivity : The azide group in this compound enables click reactions (e.g., Huisgen cycloaddition), while the bromo substituent facilitates Suzuki-Miyaura couplings. In contrast, 2-bromo-4-iodo-1-methoxybenzene (with iodine) undergoes faster cross-coupling due to iodine’s superior leaving-group ability .
- Electron Effects : The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution, but this is countered by the electron-withdrawing nitro group in 1-iodo-4-methoxy-2-nitrobenzene .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-azido-4-bromo-2-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) on a bromo-methoxybenzene precursor. Key parameters include:
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity due to their ability to stabilize transition states .
- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may risk azide decomposition.
- Monitoring : Reaction progress is tracked via TLC or HPLC to optimize quenching time and minimize side reactions.
- Data Table :
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-Bromo-4-nitro-2-methoxy | DMF | 80 | 72 | 98 |
| 1-Bromo-4-fluoro-2-methoxy | DMSO | 100 | 65 | 95 |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- NMR : The azido group (N₃) induces deshielding of adjacent protons (e.g., aromatic protons at C3 and C5). ¹H NMR shows a singlet for the methoxy group (~δ 3.8 ppm) and distinct splitting patterns for bromo/azido substituents. ¹³C NMR identifies quaternary carbons adjacent to Br and N₃ .
- IR : A strong azide stretch at ~2100 cm⁻¹ confirms functionality. Bromine’s inductive effect shifts methoxy C-O stretches to ~1250 cm⁻¹.
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition.
- Thermal Stability : Avoid temperatures >50°C to prevent explosive azide degradation.
- Incompatibilities : Keep away from reducing agents (e.g., Pd/C) to avoid unintended reduction to amines .
Advanced Research Questions
Q. How do substitution patterns (azido vs. bromo/methoxy) influence regioselectivity in click chemistry applications?
- Methodological Answer :
- Cycloaddition Reactivity : The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes. Bromine’s electron-withdrawing effect increases azide electrophilicity, accelerating reaction rates. Computational DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity .
- Data Table :
| Substituent Position | Reaction Rate (k, M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |
|---|---|---|
| 1-Azido-4-bromo | 0.45 | 18.2 |
| 1-Azido-2-chloro | 0.32 | 19.8 |
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX refine problematic data?
- Methodological Answer :
- Challenges : Azides cause disorder in crystal lattices; bromine’s heavy atom effect complicates phase determination.
- Refinement Strategy :
- Use SHELXL for high-resolution data (d < 0.8 Å) with anisotropic displacement parameters for Br and N₃.
- Apply TWIN/BASF commands to model twinning in low-symmetry space groups .
- Example : A 2023 study resolved a 0.92 Å dataset (R1 = 0.045) by refining azide torsion angles with SHELXL restraints .
Q. How can contradictory reactivity data (e.g., unexpected byproducts in Sonogashira couplings) be systematically analyzed?
- Methodological Answer :
- Root-Cause Analysis :
GC-MS/HPLC : Identify byproducts (e.g., aryl amines from azide reduction).
Kinetic Profiling : Compare reaction rates under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).
Computational Validation : Use Reaxys/Scifinder to cross-reference observed pathways with literature .
- Case Study : A 2024 study attributed 15% amine byproduct to residual Pd(0) catalyzing Staudinger reactions, resolved by adding triphenylphosphine as a scavenger .
Guidelines for Data Interpretation
- Cross-Referencing Structural Analogues : Compare substituent effects using PubChem’s bioactivity data (e.g., azido vs. nitro derivatives in cytotoxicity assays) .
- Handling Contradictions : Validate conflicting synthesis yields via controlled reproducibility studies (e.g., humidity effects on NaN₃ reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
